1-[1-(azepane-1-sulfonyl)pyrrolidin-3-yl]-2-methyl-1H-1,3-benzodiazole
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Overview
Description
The compound “1-[1-(azepane-1-sulfonyl)pyrrolidin-3-yl]-2-methyl-1H-1,3-benzodiazole” is a complex organic molecule that contains several functional groups and rings, including an azepane ring, a pyrrolidine ring, and a benzodiazole ring . The presence of these rings suggests that this compound may have interesting chemical and biological properties.
Molecular Structure Analysis
The molecular structure of this compound is likely to be complex due to the presence of multiple ring structures. The azepane and pyrrolidine rings are both saturated, meaning they contain only single bonds, while the benzodiazole ring is aromatic and contains alternating single and double bonds .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present in its structure. For instance, the sulfonyl group might be susceptible to nucleophilic attack, and the benzodiazole ring might participate in electrophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Factors such as its polarity, solubility, stability, and reactivity would be influenced by the functional groups and the overall conformation of the molecule .Scientific Research Applications
Antifungal Agents
Compound X has shown promise as an antifungal agent. Researchers evaluate its efficacy against various fungal strains, including Candida species. Mechanistic studies focus on inhibiting fungal growth and disrupting cell membranes .
Catalysis and Synthetic Methods
1-Sulfonyl-1,2,3-triazoles, a class to which Compound X belongs, serve as versatile reagents. They participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. Notably:
- Synthesis : CuAAC of acetylenes with sulfonyl azides yields 1-sulfonyl-5H-1,2,3-triazoles .
- Metal Carbenes : Decomposition of 1-sulfonyl-5H-1,2,3-triazoles generates α-imino metallocarbenes, useful in catalysis .
Bioconjugation and Imaging
1-Sulfonyl-1,2,3-triazoles participate in bioorthogonal chemistry. Researchers functionalize biomolecules (e.g., proteins, antibodies) with Compound X for:
Future Directions
properties
IUPAC Name |
1-[1-(azepan-1-ylsulfonyl)pyrrolidin-3-yl]-2-methylbenzimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N4O2S/c1-15-19-17-8-4-5-9-18(17)22(15)16-10-13-21(14-16)25(23,24)20-11-6-2-3-7-12-20/h4-5,8-9,16H,2-3,6-7,10-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRHMCCGDCWFIJW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N1C3CCN(C3)S(=O)(=O)N4CCCCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[1-(azepane-1-sulfonyl)pyrrolidin-3-yl]-2-methyl-1H-1,3-benzodiazole |
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